1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-5-(pyridin-4-yl)indoline
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Description
1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-5-(pyridin-4-yl)indoline is a useful research compound. Its molecular formula is C17H16N4O2S and its molecular weight is 340.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Research on compounds with similar structures has focused on the design, synthesis, and biological evaluation of various heterocyclic compounds. For instance, Bahekar et al. (2007) developed a series of substituted guanidines with imidazoline derivatives showing glucose-dependent insulinotropic activity, indicating potential applications in diabetes treatment (Bahekar et al., 2007). This study highlights the role of the imidazoline ring system in stimulating insulin secretion, suggesting that similar structures could be explored for antidiabetic agents.
Catalyst-Free Synthesis in WaterAnother study by Ravi et al. (2017) described a catalyst-free selective C−H sulfenylation of imidazo[1,2-a]pyridines, showcasing a methodology with broad functional group tolerance (Ravi et al., 2017). This research demonstrates the feasibility of developing environmentally friendly synthesis methods for heterocyclic compounds, which could be applicable to the synthesis of "1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-5-(pyridin-4-yl)indoline."
Antioxidant Activity
Vieira et al. (2017) explored the synthesis and antioxidant activity of organoselenium compounds, including derivatives of 1H-indoles and imidazo[1,2-a]pyridines (Vieira et al., 2017). This study underlines the potential of heterocyclic compounds in reducing oxidative stress, suggesting that similar research could be conducted on the compound of interest to explore its antioxidant properties.
Chemical Modifications and Functionalizations
The research also delves into chemical modifications and functionalizations of heterocyclic compounds to enhance their properties or discover new applications. For example, Semwal et al. (2019) developed a copper-catalyzed synthesis of disulfenylated imidazo[1,2-a]pyridines, indicating a method for introducing functional groups into heterocyclic frameworks (Semwal et al., 2019).
Properties
IUPAC Name |
1-(1-methylimidazol-4-yl)sulfonyl-5-pyridin-4-yl-2,3-dihydroindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-20-11-17(19-12-20)24(22,23)21-9-6-15-10-14(2-3-16(15)21)13-4-7-18-8-5-13/h2-5,7-8,10-12H,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDAFCALHQWBGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.